3-(p-(4-Hydroxyiminobutyryl)phenoxy)-1,2-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-(4-Hydroxyiminobutyryl)phenoxy)-1,2-propanediol is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-(4-Hydroxyiminobutyryl)phenoxy)-1,2-propanediol typically involves multiple steps, including the formation of the hydroxyiminobutyryl group and its subsequent attachment to the phenoxy and propanediol moieties. Common reagents and conditions used in these reactions may include:
Reagents: Hydroxylamine, acyl chlorides, phenols, and diols.
Conditions: Acidic or basic conditions, elevated temperatures, and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(p-(4-Hydroxyiminobutyryl)phenoxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of imine groups to amines.
Substitution: Nucleophilic substitution reactions involving the phenoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme activity or protein interactions.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism by which 3-(p-(4-Hydroxyiminobutyryl)phenoxy)-1,2-propanediol exerts its effects would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities.
Comparison with Similar Compounds
Similar Compounds
- Examples include 4-Hydroxyiminobutyrylphenol , Phenoxypropanediol , and Hydroxyiminobutyrylpropanediol .
3-(p-(4-Hydroxyiminobutyryl)phenoxy)-1,2-propanediol: can be compared with other compounds containing hydroxyiminobutyryl, phenoxy, or propanediol groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
64070-74-2 |
---|---|
Molecular Formula |
C13H17NO5 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
(4E)-1-[4-(1,3-dihydroxypropan-2-yloxy)phenyl]-4-hydroxyiminobutan-1-one |
InChI |
InChI=1S/C13H17NO5/c15-8-12(9-16)19-11-5-3-10(4-6-11)13(17)2-1-7-14-18/h3-7,12,15-16,18H,1-2,8-9H2/b14-7+ |
InChI Key |
RMTRPAVJJANALK-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)CC/C=N/O)OC(CO)CO |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC=NO)OC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.